Fmoc-Gly-Pro-Hyp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

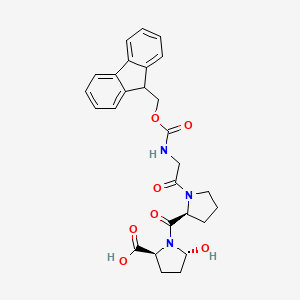

Fmoc-Gly-Pro-Hyp-OH: is a tripeptide composed of glycine, proline, and hydroxyproline, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the glycine residue. This compound is commonly used in peptide synthesis, particularly in the preparation of collagen model peptides due to its structural similarity to collagen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-Gly-Pro-Hyp-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid (glycine) to a solid support resin. The Fmoc protecting group is then removed using a base such as piperidine, allowing the next amino acid (proline) to be coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This process is repeated for the hydroxyproline residue .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .

Análisis De Reacciones Químicas

Types of Reactions: : Fmoc-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can yield hydroxyproline derivatives, while substitution reactions can introduce new functional groups to the peptide .

Aplicaciones Científicas De Investigación

Structural Characteristics

Fmoc-Gly-Pro-Hyp-OH is a derivative of glycine, proline, and hydroxyproline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group. The presence of hydroxyproline is crucial as it contributes to the stability and structural integrity of collagen-like peptides. The compound exhibits a polyproline II helical conformation, which is essential for mimicking natural collagen structures.

Hydrogel Formation

One of the most prominent applications of this compound is its ability to form hydrogels through self-assembly. When coassembled with other peptides like Fmoc-Phe-Phe, it produces hybrid hydrogels with enhanced mechanical properties:

- Mechanical Properties : The hybrid hydrogels formed from this compound and Fmoc-Phe-Phe demonstrate significantly improved mechanical rigidity compared to their individual components. For instance, the 2:1 ratio of Fmoc-Phe-Phe to this compound results in a storage modulus approximately three times higher than that of pure Fmoc-Phe-Phe hydrogels .

- Structural Features : The coassembly leads to the formation of twisted helical fibrils that mimic the natural structure of collagen. These fibrils are characterized by polyproline II conformations, which are vital for biological functions such as tissue regeneration .

Collagen Mimetic Applications

This compound serves as a building block for synthetic collagen-like materials:

- Tissue Engineering : The ability of this peptide to form stable hydrogels makes it an excellent candidate for scaffolding in tissue engineering applications. Its structural similarity to collagen allows for better cell adhesion and proliferation, essential for tissue regeneration .

- Drug Delivery Systems : The hydrogels can be utilized as carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. The controlled release properties of these hydrogels can enhance the efficacy of drugs while minimizing side effects .

Biochemical Studies

In biochemical research, this compound has been employed to study peptide interactions and conformational dynamics:

- Spectroscopic Analysis : Techniques such as circular dichroism (CD) spectroscopy have been used to analyze the secondary structure of hydrogels formed by this compound. These studies reveal transitions in helical structures that are crucial for understanding peptide behavior in biological environments .

- Self-Assembly Mechanisms : Research has demonstrated that the self-assembly process is driven by aromatic interactions mediated by the Fmoc groups, leading to distinct structural features in hybrid materials .

Case Studies

Several studies illustrate the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of Fmoc-Gly-Pro-Hyp-OH involves its ability to form stable secondary structures, such as helices and sheets, through hydrogen bonding and other non-covalent interactions. These interactions facilitate the self-assembly of peptides into higher-order structures, which are crucial for their biological and material properties .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Pro-Hyp-Gly-OH: Another tripeptide with a similar structure but different sequence.

Fmoc-Gly-Pro-Hyp(TBDPS)-OH: A derivative with a tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyproline residue.

Uniqueness: : Fmoc-Gly-Pro-Hyp-OH is unique due to its specific sequence and the presence of the hydroxyproline residue, which imparts distinct structural and functional properties. Its ability to form stable collagen-like structures makes it particularly valuable in research and industrial applications .

Actividad Biológica

Fmoc-Gly-Pro-Hyp-OH is a synthetic peptide that mimics the collagen structure, specifically incorporating the amino acids glycine (Gly), proline (Pro), and hydroxyproline (Hyp). This compound has garnered attention in biomedical research due to its potential applications in tissue engineering, drug delivery, and as a model for studying collagen-related biological processes. This article explores the biological activity of this compound, highlighting its structural properties, interactions with biological systems, and implications for therapeutic applications.

Structural Characteristics

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protective group that enhances its solubility and stability. The peptide adopts a left-handed polyproline II helical conformation, which is significant for its biological activity and interaction with collagen fibers.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C27H29N3O7 |

| Molecular Weight | 485.54 g/mol |

| Conformation | Left-handed polyproline II |

| Solubility | Soluble in DMSO and water |

Collagen Mimicry

The incorporation of hydroxyproline in this compound is crucial for mimicking the stability and structural integrity of native collagen. Hydroxyproline plays a vital role in stabilizing collagen triple helices through hydrogen bonding, enhancing the overall mechanical properties of collagenous tissues. Research indicates that Fmoc-Gly-Pro-Hyp can form hydrogels that exhibit mechanical properties similar to those of natural collagen matrices, making it suitable for applications in tissue engineering .

Hydrogel Formation

Studies have shown that this compound can coassemble with other peptides to form hydrogels. For example, when combined with Fmoc-Phe-Phe, these peptides create a hybrid hydrogel characterized by improved mechanical strength and stability compared to individual components. This coassembly is driven by aromatic interactions facilitated by the Fmoc groups, leading to the formation of twisted helical fibrils .

Case Study: Hydrogel Kinetics

In a study examining the kinetics of hydrogel formation, it was observed that the hybrid systems formed stable gels within varying timeframes depending on the concentration ratios of the peptides. For instance:

- 1:1 Ratio : Gelation occurred within 15 minutes.

- 2:1 Ratio : Gelation was complete within 10 minutes.

- 1:2 Ratio : Required approximately 75 minutes for gelation to occur.

These findings suggest that the mechanical properties and gelation kinetics can be tuned by adjusting the concentrations of this compound relative to other components .

Cell Adhesion and Migration

Research has indicated that peptides like Fmoc-Gly-Pro-Hyp can influence cell behavior, particularly in adhesion and migration processes relevant to wound healing and tissue regeneration. The presence of hydroxyproline enhances cell adhesion through integrin-mediated pathways, promoting cellular responses necessary for tissue repair .

Implications for Drug Delivery

The ability of this compound to form stable hydrogels opens avenues for drug delivery systems. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles that are essential for effective treatment regimens .

Propiedades

IUPAC Name |

(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVGGAHJIWHRV-RJGXRXQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.